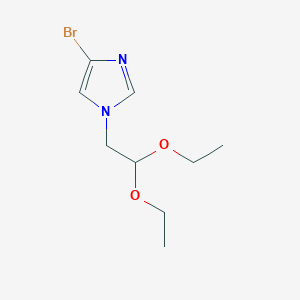![molecular formula C7H6BrN3 B8191115 2-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8191115.png)
2-Bromo-6-methylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoacetophenone with 2-aminopyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrazines, N-oxides, and dehalogenated derivatives.
Scientific Research Applications
2-Bromo-6-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Bromo-imidazo[1,2-a]pyrazine
- 6-Methyl-imidazo[1,2-a]pyrazine
- 2-Chloro-6-methyl-imidazo[1,2-a]pyrazine
Comparison: 2-Bromo-6-methylimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and biological activity. Compared to 2-Bromo-imidazo[1,2-a]pyrazine, the methyl group in this compound can enhance its lipophilicity and membrane permeability. In contrast, 2-Chloro-6-methyl-imidazo[1,2-a]pyrazine may exhibit different reactivity due to the presence of chlorine instead of bromine.
Properties
IUPAC Name |
2-bromo-6-methylimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)10-7(11)2-9-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLPPYEUWGRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8191044.png)
![3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191050.png)
![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B8191053.png)
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191054.png)
![3-Methoxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191057.png)
![3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191060.png)
![3-Methyl-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191067.png)
![6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8191071.png)
![2-Bromo-7-nitro-imidazo[1,2-a]pyridine](/img/structure/B8191090.png)
![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester](/img/structure/B8191092.png)
![Imidazo[1,2-a]pyrazin-2-amine dihydrochloride](/img/structure/B8191101.png)

![2-Bromo-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B8191114.png)
![2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8191120.png)
